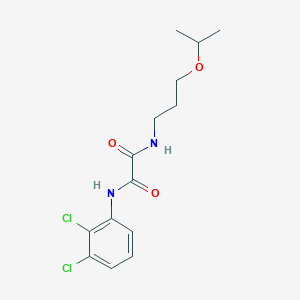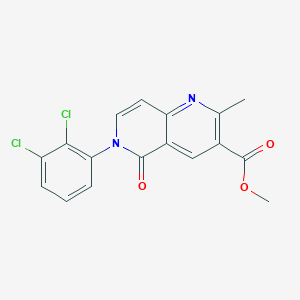![molecular formula C13H11BrCl2N2O B5156299 3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5156299.png)
3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide, also known as DCFH-DA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
科学研究应用
3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide has been widely used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. 3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide can be easily taken up by cells and converted to a highly fluorescent compound, 2',7'-dichlorofluorescein (DCF), in the presence of ROS. This property makes 3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide an excellent tool for studying the production and distribution of ROS in living cells and tissues.
作用机制
3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide is a non-polar compound that can easily penetrate cell membranes. Once inside the cell, 3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide is hydrolyzed by intracellular esterases to form DCFH, which is then oxidized by ROS to form the highly fluorescent DCF. The fluorescence intensity of DCF is proportional to the amount of ROS present in the cell or tissue. Therefore, 3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide can be used to monitor the production and distribution of ROS in real-time.
Biochemical and Physiological Effects:
3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide has been shown to have minimal cytotoxicity and is readily taken up by a variety of cell types, including neuronal cells, endothelial cells, and cancer cells. 3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide has been used to study the effects of ROS on various cellular processes, including apoptosis, autophagy, and inflammation. Additionally, 3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide has been used to investigate the role of ROS in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
实验室实验的优点和局限性
3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide has several advantages as a fluorescent probe for detecting ROS. Firstly, it is highly sensitive and can detect ROS at low concentrations. Secondly, it is non-toxic and can be used to study ROS in living cells and tissues. However, there are also some limitations to using 3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide. Firstly, it is not specific to any particular ROS species and can detect a broad range of ROS. Secondly, it is susceptible to interference from other fluorescent compounds and can give false-positive results.
未来方向
There are several future directions for research involving 3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide. Firstly, there is a need to develop more specific fluorescent probes for detecting individual ROS species. Secondly, there is a need to investigate the role of ROS in various disease states and develop therapeutic interventions that target ROS. Finally, there is a need to optimize the use of 3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide in clinical settings, including the development of non-invasive imaging techniques for detecting ROS in vivo.
Conclusion:
3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide is a unique chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a fluorescent probe for detecting ROS. Its properties, including its sensitivity and non-toxicity, make it an excellent tool for studying the production and distribution of ROS in living cells and tissues. However, there are also some limitations to using 3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide, and future research is needed to develop more specific probes and optimize its use in clinical settings.
合成方法
3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide can be synthesized by reacting 3,4-dichlorophenylacetonitrile with vinyl imidazole in the presence of a base, followed by quaternization with methyl bromide. The resulting product is a white crystalline powder with a molecular weight of 370.1 g/mol.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(3-ethenylimidazol-1-ium-1-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N2O.BrH/c1-2-16-5-6-17(9-16)8-13(18)10-3-4-11(14)12(15)7-10;/h2-7,9H,1,8H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKBWJGBTNGDHP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C[N+](=C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dichloro-phenyl)-2-oxo-ethyl]-3-vinyl-3H-imidazol-1-ium | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-4-(2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5156250.png)
![3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5156251.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5156255.png)
![11-methyl-4-(4-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5156260.png)
![3,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156267.png)
![3-{[2-(2-bromobenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5156269.png)
![(1R*,5S*)-6-(4-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)-6-azabicyclo[3.2.1]octane](/img/structure/B5156275.png)

![N-(3-chloro-4-methylphenyl)-3-[4-methyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B5156286.png)
![4-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)(2-phenylethyl)amino]-4-oxobutanoic acid](/img/structure/B5156311.png)
![2-(4-fluorophenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5156321.png)
![3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B5156327.png)